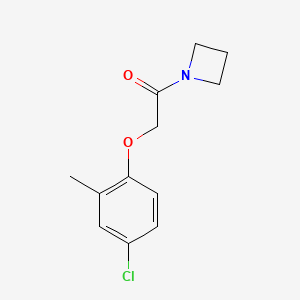
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that belongs to the family of ketones. It has been synthesized for various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone can be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods for 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. Another direction is the investigation of the potential of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a diagnostic tool for cancer detection needs to be further explored.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone involves the reaction of 2,4-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of catalyst used.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for the treatment of these diseases. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZVCIZBGXEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)



![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)